molecular formula C8H15NO3 B066694 Ethyl (3R)-3-acetamidobutanoate CAS No. 187989-67-9

Ethyl (3R)-3-acetamidobutanoate

Cat. No.: B066694
CAS No.: 187989-67-9
M. Wt: 173.21 g/mol
InChI Key: JQGFASTXESCOHX-ZCFIWIBFSA-N
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Description

Ethyl (3R)-3-acetamidobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an acetamido group, and a butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3R)-3-acetamidobutanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-acetamidobutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate purification steps, such as distillation or crystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-acetamidobutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (3R)-3-acetamidobutanoic acid and ethanol.

    Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: (3R)-3-acetamidobutanoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (3R)-3-acetamidobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The ester is employed in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-acetamidobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo enzymatic hydrolysis to release (3R)-3-acetamidobutanoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl (3R)-3-acetamidobutanoate can be compared with other similar esters, such as ethyl acetate and ethyl butanoate. While these compounds share a common ester functional group, this compound is unique due to the presence of the acetamido group and the specific stereochemistry at the 3-position. This uniqueness imparts distinct chemical and biological properties to the compound.

List of Similar Compounds

    Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.

    Ethyl butanoate: Another ester with a fruity aroma, used in flavorings and fragrances.

    Methyl butanoate: Similar to ethyl butanoate but with a methyl group instead of an ethyl group.

Properties

IUPAC Name

ethyl (3R)-3-acetamidobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGFASTXESCOHX-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462233
Record name CTK4D9680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187989-67-9
Record name CTK4D9680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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